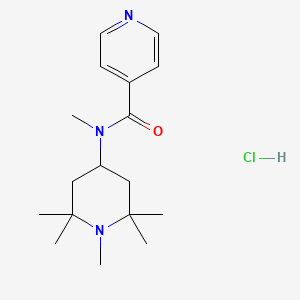![molecular formula C12H11ClN2O4 B6018085 1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B6018085.png)
1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid, also known as CBAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CBAP is a pyrrolidine derivative that has a molecular weight of 305.73 g/mol and a chemical formula of C14H12ClNO4.
Applications De Recherche Scientifique
1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid has shown potential in various scientific research applications. One area of interest is in the development of new drugs. This compound has been found to have anti-inflammatory properties and has shown promise in the treatment of diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antitumor properties and may be useful in the development of new cancer treatments.
Mécanisme D'action
1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid's mechanism of action is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in the inflammatory response and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antitumor effects in various in vitro and in vivo studies. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity in various in vitro and in vivo studies. However, this compound's mechanism of action is not fully understood, which may limit its use in some experiments.
Orientations Futures
There are several future directions for 1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid research. One area of interest is in the development of new anti-inflammatory drugs. This compound has shown promise in this area and may be useful in the development of new treatments for diseases such as rheumatoid arthritis. Additionally, this compound's antitumor properties make it a potential candidate for the development of new cancer treatments. Further research is needed to fully understand this compound's mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine-3-carboxylic acid in the presence of triethylamine. The resulting intermediate is then treated with sodium hydroxide to obtain this compound. The yield of this reaction is approximately 60%.
Propriétés
IUPAC Name |
1-[(2-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-9-4-2-1-3-8(9)11(17)14-15-6-7(12(18)19)5-10(15)16/h1-4,7H,5-6H2,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHNMOBKCGXLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)
![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6018022.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)

![2-benzyl-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6018056.png)
![4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6018067.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)